molecular formula C14H14O B14368606 2-(Phenylethynyl)cyclohex-2-en-1-ol CAS No. 93338-81-9

2-(Phenylethynyl)cyclohex-2-en-1-ol

Cat. No.: B14368606
CAS No.: 93338-81-9
M. Wt: 198.26 g/mol
InChI Key: LRPZUZRHVIDHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Phenylethynyl)cyclohex-2-en-1-ol is an organic compound with the molecular formula C14H12O It features a cyclohexene ring substituted with a phenylethynyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylethynyl)cyclohex-2-en-1-ol typically involves the reaction of cyclohexenone with phenylacetylene under specific conditions. One common method includes the use of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) to facilitate the reaction. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylethynyl)cyclohex-2-en-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Phenylethynyl)cyclohex-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Phenylethynyl)cyclohex-2-en-1-ol involves its interaction with specific molecular targets. The phenylethynyl group can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Phenylethynyl)cyclohex-2-en-1-ol is unique due to the presence of both the phenylethynyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

93338-81-9

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

2-(2-phenylethynyl)cyclohex-2-en-1-ol

InChI

InChI=1S/C14H14O/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-3,6-8,14-15H,4-5,9H2

InChI Key

LRPZUZRHVIDHQP-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C(C1)O)C#CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.